(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid
CAS No.: 850589-40-1
Cat. No.: VC2801218
Molecular Formula: C9H11BClNO3
Molecular Weight: 227.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850589-40-1 |
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Molecular Formula | C9H11BClNO3 |
Molecular Weight | 227.45 g/mol |
IUPAC Name | [3-chloro-4-(ethylcarbamoyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C9H11BClNO3/c1-2-12-9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) |
Standard InChI Key | HJDYETAQUCUPFP-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)C(=O)NCC)Cl)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1)C(=O)NCC)Cl)(O)O |
Introduction
Physical and Chemical Properties
Structural Characteristics
(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid features a phenyl ring substituted with a chloro group at the 3-position, an ethylcarbamoyl group at the 4-position, and a boronic acid functional group. This specific arrangement of functional groups creates a unique reactivity profile that distinguishes it from other boronic acid derivatives, including its isomer 4-chloro-3-(ethylcarbamoyl)phenylboronic acid.
The presence of the chloro substituent influences the electronic properties of the phenyl ring, while the ethylcarbamoyl group introduces additional functionality that can participate in hydrogen bonding and other intermolecular interactions. The boronic acid moiety, with its Lewis acidic boron center and two hydroxyl groups, serves as the reactive site for various transformations, particularly cross-coupling reactions.
Chemical Properties
(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid exhibits chemical properties characteristic of arylboronic acids, including:
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Lewis acidity due to the electron-deficient boron center
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Ability to form reversible covalent bonds with diols and related compounds
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Participation in transesterification reactions
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Reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura coupling
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Relative stability in air and moisture compared to many other organoboron derivatives
The presence of the chloro and ethylcarbamoyl substituents on the phenyl ring modifies the electronic properties of the boronic acid, potentially influencing its reactivity in various chemical transformations. The ethylcarbamoyl group, in particular, introduces additional sites for hydrogen bonding and coordination, which can be relevant in applications such as molecular recognition and drug development.
Applications
(3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid finds applications across various domains, particularly in synthetic organic chemistry and pharmaceutical research.
Cross-Coupling Reactions
The primary application of (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides (or pseudohalides) .
Aspect | Recommendation |
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Personal Protection | Gloves, eye protection, lab coat |
Ventilation | Fume hood or well-ventilated area |
Storage Temperature | Room temperature (20-25°C) |
Storage Atmosphere | Under inert gas (N2 or Ar) |
Container Type | Tightly sealed, moisture-resistant |
Incompatibilities | Strong oxidizers, strong acids |
Current Research and Future Perspectives
Advanced Synthetic Applications
Ongoing research explores the use of functionalized arylboronic acids, including (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid, in increasingly complex synthetic transformations. Based on studies of similar compounds, these applications may include:
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Stereoselective cross-coupling reactions for the construction of chiral molecules
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Multi-component reactions that enable the rapid assembly of complex structures
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Cascade processes involving sequential transformations
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Photoredox-catalyzed processes that operate under mild conditions
These advanced applications leverage the unique reactivity of boronic acids to enable the efficient construction of complex molecular architectures with precise control over structural features.
Medicinal Chemistry Innovations
The unique structural features of (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid make it a promising building block for the development of novel pharmaceutical compounds. Current research in medicinal chemistry focuses on:
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Incorporation of the (3-chloro-4-(ethylcarbamoyl)phenyl) motif into potential therapeutic agents
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Exploitation of the boronic acid functionality for specific interactions with biological targets
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Development of boron-containing heterocyclic compounds with enhanced pharmacological properties
Research on boron-containing heterocyclic compounds, which may incorporate structures similar to (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid, continues to yield promising results in the context of pharmaceutical development .
Emerging Applications in Materials Science
Future research may also explore the potential of (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid in materials science, particularly:
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Development of functional polymers with specific properties
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Creation of self-healing materials based on reversible boronic ester formation
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Design of stimuli-responsive materials that can change their properties in response to environmental cues
As observed with its isomer, (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid could contribute to the development of advanced materials with tailored properties for specific applications in technology and industry .
Sustainable Chemistry Approaches
As the field of chemistry increasingly embraces principles of sustainability, future research may focus on more environmentally friendly methods for synthesizing and utilizing (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid. These approaches might include:
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Catalytic methods that reduce waste generation
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Solvent-free or aqueous reaction conditions
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Recyclable catalyst systems
Such sustainable approaches would enhance the environmental profile of processes involving (3-Chloro-4-(ethylcarbamoyl)phenyl)boronic acid and related compounds, aligning with global efforts to develop greener chemical technologies.
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